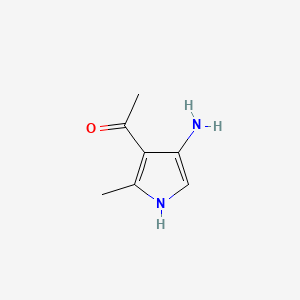
1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C7H10N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone typically involves the condensation of a suitable amine with a carbonyl compound, followed by cyclization. One common method involves the reaction of 4-amino-2-methylpyrrole with acetyl chloride under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the amino and methyl groups.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the amino group.
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but has additional methyl groups
Uniqueness: 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both an amino group and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-4-7(5(2)10)6(8)3-9-4/h3,9H,8H2,1-2H3 |
InChI Key |
AHUHOHAIDVLMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


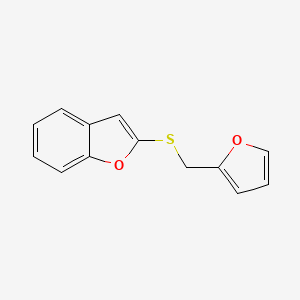
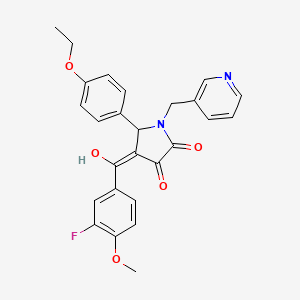
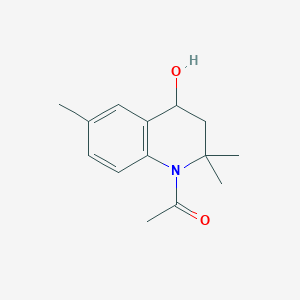
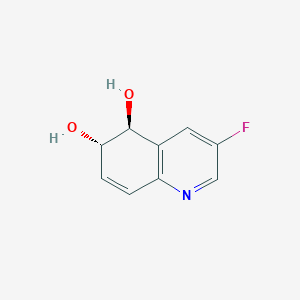
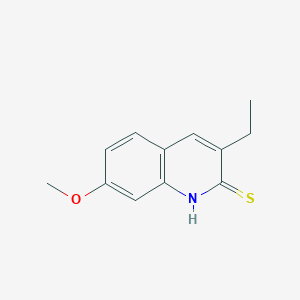
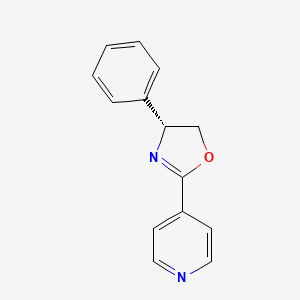
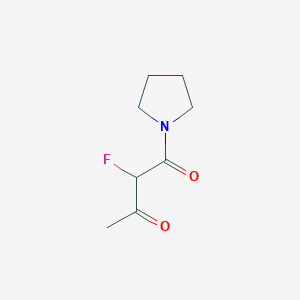
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)


![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)

